![molecular formula C18H17N3O2S B5628396 3-(2-Oxo-2-pyrrolidin-1-ylethyl)-6-phenylthieno[2,3-d]pyrimidin-4-one](/img/structure/B5628396.png)
3-(2-Oxo-2-pyrrolidin-1-ylethyl)-6-phenylthieno[2,3-d]pyrimidin-4-one
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Overview
Description
3-(2-Oxo-2-pyrrolidin-1-ylethyl)-6-phenylthieno[2,3-d]pyrimidin-4-one is a complex organic compound that features a pyrrolidin-1-ylethyl group, a phenyl group, and a thieno[2,3-d]pyrimidin-4-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Oxo-2-pyrrolidin-1-ylethyl)-6-phenylthieno[2,3-d]pyrimidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of a pyrrolidine derivative with a thieno[2,3-d]pyrimidin-4-one precursor under controlled conditions. The reaction may require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to maintain consistent quality and output .
Chemical Reactions Analysis
Types of Reactions
3-(2-Oxo-2-pyrrolidin-1-ylethyl)-6-phenylthieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
3-(2-Oxo-2-pyrrolidin-1-ylethyl)-6-phenylthieno[2,3-d]pyrimidin-4-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular processes.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 3-(2-Oxo-2-pyrrolidin-1-ylethyl)-6-phenylthieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thieno[2,3-d]pyrimidin-4-one derivatives and pyrrolidine-containing molecules. Examples include:
- 2-(2-oxo-pyrrolidin-1-yl)-butyramide
- 1-(1-oxo-1-phenylpropan-2-yl)pyrrolidine-2,5-dione
- 3-(2-oxo-pyrrolidin-1-yl)-benzoic acid methyl ester .
Uniqueness
What sets 3-(2-Oxo-2-pyrrolidin-1-ylethyl)-6-phenylthieno[2,3-d]pyrimidin-4-one apart is its unique combination of functional groups and structural features, which confer specific reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields .
Properties
IUPAC Name |
3-(2-oxo-2-pyrrolidin-1-ylethyl)-6-phenylthieno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c22-16(20-8-4-5-9-20)11-21-12-19-17-14(18(21)23)10-15(24-17)13-6-2-1-3-7-13/h1-3,6-7,10,12H,4-5,8-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATOUHIXTMPMIBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN2C=NC3=C(C2=O)C=C(S3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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